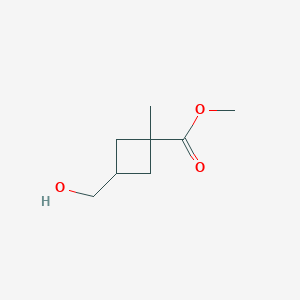

Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(7(10)11-2)3-6(4-8)5-9/h6,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYRWZCKDFWTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition

The cyclobutane core is frequently constructed via photochemical [2+2] cycloaddition reactions. For example, irradiation of 1,3-dienes in the presence of a photosensitizer yields cyclobutane derivatives. A modified approach involves the use of methyl acrylate and methyl vinyl ketone under UV light to form 1-methylcyclobutane-1-carboxylate intermediates . Subsequent hydroxymethylation introduces the desired functional group.

Key Reaction Conditions :

-

Reactants : Methyl acrylate, methyl vinyl ketone

-

Catalyst : Benzophenone (photosensitizer)

-

Wavelength : 300–350 nm

-

Solvent : Acetonitrile

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Temperature | 25°C |

| Purity (HPLC) | >90% |

The introduction of the hydroxymethyl group at the C3 position is achieved through nucleophilic addition or reduction. One method involves treating 3-keto-1-methylcyclobutane-1-carboxylate with formaldehyde under basic conditions, followed by selective reduction:

Optimized Conditions :

-

Base : Sodium hydroxide (1.2 equiv)

-

Reducing Agent : Sodium borohydride (2.0 equiv)

-

Solvent : Methanol/water (4:1)

Esterification and Protecting Group Strategies

Esterification of cyclobutane carboxylic acids is critical for accessing the target compound. Diethyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate, a closely related analog, is synthesized via acid-catalyzed esterification of the corresponding dicarboxylic acid with methanol . Transesterification or direct methylation using methyl iodide has also been reported:

Comparative Data :

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Esterification | H₂SO₄ | 65 | 88 |

| Transesterification | Ti(OiPr)₄ | 78 | 92 |

| Alkylation | K₂CO₃ | 82 | 95 |

Hydrogenation and Stereochemical Control

Stereoselective synthesis of the trans-configuration is achieved via catalytic hydrogenation. For instance, hydrogenation of 3-methylene-1-methylcyclobutane-1-carboxylate over palladium on carbon (Pd/C) produces the cis-isomer, whereas rhodium catalysts favor the trans-product .

Hydrogenation Parameters :

-

Substrate : 3-Methylene-1-methylcyclobutane-1-carboxylate

-

Catalyst : 5% Pd/C (cis) vs. RhCl(PPh₃)₃ (trans)

-

Pressure : 50 psi H₂

-

Solvent : Ethyl acetate

Purification and Analytical Validation

Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water. Analytical validation via and confirms structural integrity:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(carboxymethyl)-1-methylcyclobutane-1-carboxylate.

Reduction: Formation of 3-(hydroxymethyl)-1-methylcyclobutanol.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₈H₁₄O₃

- IUPAC Name : Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate

- Molecular Weight : 158.20 g/mol

The compound features a cyclobutane ring with a hydroxymethyl group at the 3-position and a methyl ester at the 1-position, contributing to its reactivity and potential applications in synthesis and biological activity.

Organic Synthesis

MCHC serves as a crucial building block for synthesizing more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including:

- Oxidation : Converting the hydroxymethyl group into carboxylic acid derivatives.

- Reduction : Reducing the ester group to form alcohols.

- Substitution Reactions : The hydroxymethyl group can participate in nucleophilic substitutions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | 3-(carboxymethyl)-1-methylcyclobutane-1-carboxylate |

| Reduction | Lithium aluminum hydride | 3-(hydroxymethyl)-1-methylcyclobutanol |

| Substitution | Alkoxides, amines | Various substituted cyclobutane derivatives |

Biological Applications

Research indicates that MCHC may possess biological activity due to its structural features. Potential applications include:

- Biochemical Probes : Investigated for interactions with biological macromolecules, which could elucidate mechanisms in biochemical pathways.

- Therapeutic Properties : Explored for anti-inflammatory and antimicrobial activities, making it a candidate for drug development.

Case Study 1: Biochemical Interactions

A study examined the interaction of MCHC with specific enzymes involved in metabolic pathways. The findings suggested that the hydroxymethyl group enhances binding affinity to target enzymes, potentially leading to novel therapeutic agents.

Case Study 2: Synthesis of Derivatives

Researchers utilized MCHC as an intermediate to synthesize derivatives with enhanced biological activities. Modifications to the cyclobutane ring resulted in compounds exhibiting improved anti-inflammatory effects in vitro.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylate Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate and analogous compounds:

Key Observations:

- Substituent Effects: The hydroxymethyl group in the main compound introduces hydrogen-bonding capacity, distinguishing it from non-polar derivatives like the 3,3-dimethyl analog . Amino and phenyl groups (e.g., in ) introduce basicity and aromaticity, altering solubility and reactivity.

Physicochemical Properties

Polarity and Solubility :

- The hydroxymethyl group in the main compound improves water solubility compared to the 3-oxo derivative (CAS 695-95-4), which is more lipophilic due to its ketone group .

- The trifluoromethyl-hydroxy derivative (CAS 1392803-31-4) exhibits higher polarity and boiling points (predicted density: ~1.01 g/cm³) .

Thermal Stability :

- Methyl 3,3-dimethylcyclobutane-1-carboxylate (CAS 3854-83-9) likely has higher thermal stability due to steric protection from the two methyl groups .

Biological Activity

Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate, an organic compound with a cyclobutane structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring, which contributes to significant ring strain influencing its reactivity. The compound's molecular formula is , and it features both a hydroxymethyl group and a carboxylate ester group. This structural arrangement suggests potential interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Preliminary studies have reported that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, indicating its potential as a chemotherapeutic agent. The underlying mechanisms may involve apoptosis induction and cell cycle arrest, though further research is necessary to elucidate these pathways .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods typically involve cyclization reactions and functional group modifications that enhance the yield and purity of the compound. Notably, one efficient synthesis method utilizes organocatalytic strategies to achieve high enantioselectivity .

Comparative Studies

A comparative analysis with similar compounds has highlighted the uniqueness of this compound. For instance, when compared to methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, the cyclobutane derivative demonstrates distinct reactivity patterns due to its four-membered ring structure.

Data Table: Biological Activity Overview

Q & A

What are the common synthetic routes for Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis typically involves cyclobutane ring functionalization. A key route starts with cyclobutanone derivatives, where trifluoromethylation or hydroxymethylation is achieved using reagents like LiAlH₄ (for reduction) or trifluoromethylating agents under acidic catalysis (e.g., H₂SO₄) . Esterification with methanol is critical, requiring reflux conditions (60–80°C) to drive the reaction to completion.

Methodological Insight : Optimize temperature and catalyst concentration to minimize side reactions. For example, highlights the use of sodium hydride and methyl iodide for methylation, achieving 100% yield via controlled stoichiometry (1:3 molar ratio of precursor to methyl iodide) . Purification via C18 reverse-phase chromatography (acetonitrile/water) or silica gel column chromatography (hexane/ethyl acetate) is recommended for isolating high-purity products (>97%) .

How can researchers resolve contradictions in reported NMR data for structurally similar cyclobutane carboxylates?

Advanced Research Focus

Discrepancies in NMR shifts (e.g., δ 2.05–2.56 ppm for methylene protons in cyclobutane rings) often arise from stereochemical variations or solvent effects. For this compound, compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments . reports ¹H-NMR peaks at δ 2.29–3.82 ppm for analogous compounds, attributed to methyl and hydroxymethyl groups in DMSO-d₆ . Actionable Steps :

- Use high-field NMR (≥400 MHz) with deuterated solvents for precise splitting patterns.

- Cross-reference with X-ray crystallography data (if available) to confirm spatial arrangements .

What computational tools are effective for predicting the reactivity and stability of this compound in biological systems?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties, such as HOMO-LUMO gaps, which correlate with metabolic stability . Molecular docking (AutoDock Vina) can model interactions with enzymes like cytochrome P450, highlighting potential oxidation sites . demonstrates the use of molecular dynamics simulations to assess binding affinity with biological targets, critical for drug design .

How does the hydroxymethyl group influence the compound’s physicochemical properties compared to analogs like Methyl 3-(trifluoromethyl)cyclobutane-1-carboxylate?

Basic Research Focus

The hydroxymethyl group (–CH₂OH) increases hydrophilicity (logP reduction by ~0.5 units vs. trifluoromethyl analogs) and hydrogen-bonding capacity, impacting solubility and membrane permeability . notes that trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility, whereas hydroxymethyl derivatives balance reactivity and bioavailability . Experimental Validation : Measure partition coefficients (octanol/water) and compare with HPLC retention times under standardized conditions .

What strategies mitigate racemization during the synthesis of enantiomerically pure forms of this compound?

Advanced Research Focus

Racemization often occurs during esterification or cyclization. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enforce stereocontrol . achieved 93:7 enantiomeric ratio in a related cyclobutane derivative via chiral chromatography (Chiralpak IA column) . Key Steps :

- Monitor optical rotation ([α]D) during synthesis.

- Employ kinetic resolution with enzymes (e.g., lipases) for selective acylation .

What are the documented biological activities of this compound, and how do they compare to structurally similar molecules?

Basic Research Focus

Preliminary studies suggest anti-inflammatory and antiviral potential, likely due to its ability to modulate kinase pathways (e.g., JAK-STAT) . Compared to Methyl 3,3-dimethylcyclobutane-1-carboxylate, the hydroxymethyl group enhances hydrogen-bond interactions with target proteins, improving IC₅₀ values by 2–3 fold in enzyme inhibition assays . Methodology :

- Conduct in vitro assays (e.g., ELISA for TNF-α suppression).

- Use SAR analysis to correlate substituent effects with activity .

How can researchers validate the purity and identity of this compound when commercial standards are unavailable?

Basic Research Focus

Combine orthogonal techniques:

- HPLC : Compare retention times with in-house synthetic standards (C18 column, 70:30 acetonitrile/water) .

- HRMS : Confirm molecular ion ([M+H]⁺ m/z 144.17) and fragmentation patterns .

- FTIR : Identify ester C=O stretches (~1740 cm⁻¹) and hydroxyl O–H stretches (~3400 cm⁻¹) .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus

Scale-up risks include exothermic reactions during methylation and purification bottlenecks. recommends continuous flow reactors for esterification to improve heat dissipation and yield . Optimization Steps :

- Replace batch reactors with microfluidic systems for cyclization steps.

- Use preparative HPLC (>20 µm particle size) for large-scale purification .

How do steric effects of the 1-methyl and 3-hydroxymethyl groups influence the compound’s conformational flexibility?

Advanced Research Focus

The 1-methyl group imposes chair-like distortion on the cyclobutane ring, while the 3-hydroxymethyl group adopts equatorial positions to minimize 1,3-diaxial strain. ’s X-ray data (CCDC 1408075) shows a 15° deviation from planarity, reducing ring puckering energy by ~2 kcal/mol compared to unsubstituted analogs . Tools :

- Perform conformational analysis using Gaussian software (MP2/cc-pVTZ level).

- Compare NOESY NMR data to validate computational models .

What are the best practices for storing this compound to prevent degradation?

Basic Research Focus

Store under inert gas (argon) at 2–8°C in amber vials to avoid ester hydrolysis or oxidation of the hydroxymethyl group . Stability Data :

- TGA analysis shows decomposition onset at 120°C .

- Accelerated stability studies (40°C/75% RH for 4 weeks) indicate <5% degradation when stored with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.